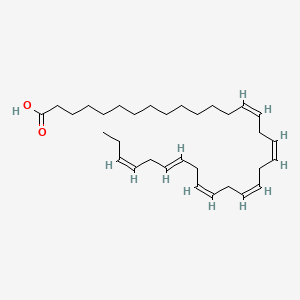
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid is a very long-chain omega-3 fatty acid. It is characterized by having six double bonds located at positions 14, 17, 20, 23, 26, and 29.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid typically involves the use of poly-ionic resin hydroxide in an aqueous medium. This method is efficient and metal-free, making it environmentally friendly. The process involves the preparation of organic disulfides from alkyl and acyl methyl thiocyanates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid has several scientific research applications:
Chemistry: It is used as a model compound in studies of long-chain fatty acids and their reactivity.
Biology: It plays a role in the study of omega-3 fatty acids and their effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in relation to its anti-inflammatory properties.
Industry: It is used in the development of specialized materials and products, such as biopolymers and surfactants
Mechanism of Action
The mechanism of action of (14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid involves its role as a Bronsted acid, capable of donating a hydron to an acceptor. It acts as a marine, plant, human, and bacterial metabolite, participating in various metabolic reactions. The compound’s omega-3 fatty acid structure allows it to interact with cellular membranes and influence signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dotriacontapentaenoic acid: This compound has five double bonds and shares similar structural features with (14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid.
Eicosapentaenoic acid (EPA): A well-known omega-3 fatty acid with five double bonds, commonly found in fish oil.
Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds, widely studied for its health benefits.
Uniqueness
This compound is unique due to its specific double bond positions and long carbon chain. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C32H52O2 |
|---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid |
InChI |
InChI=1S/C32H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-31H2,1H3,(H,33,34)/b4-3-,7-6+,10-9-,13-12-,16-15-,19-18- |
InChI Key |
HIKGLCYKBLODNY-XZDHFIPXSA-N |
Isomeric SMILES |
CC/C=C\C/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


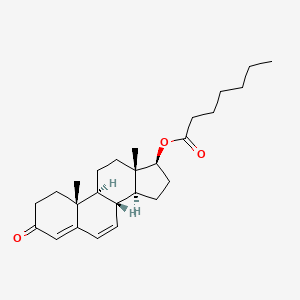
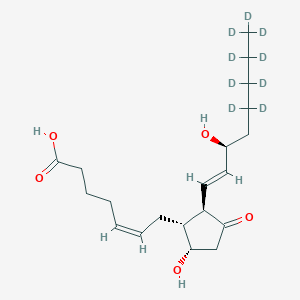




![1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B10766757.png)
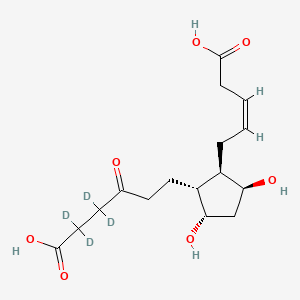
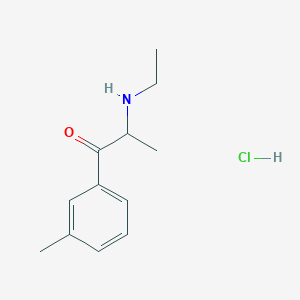
![(2-fluorophenyl) N-[2-[[(1S,2R)-2-(butoxymethyl)cyclohexyl]methoxy]ethyl]carbamate](/img/structure/B10766791.png)
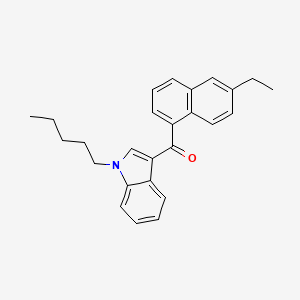
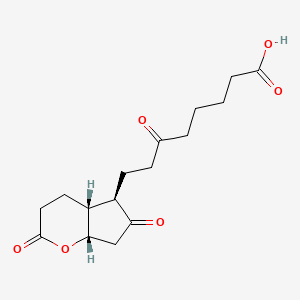
![8-(2,6-Dioxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl)-6-oxooctanoic acid](/img/structure/B10766820.png)

